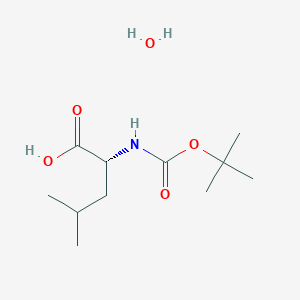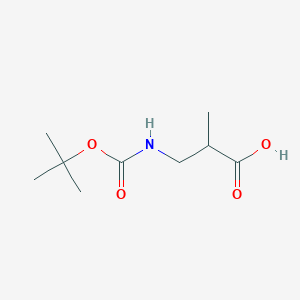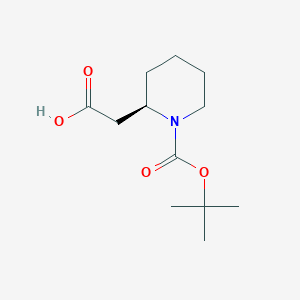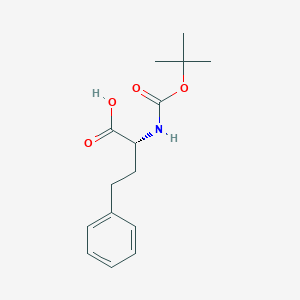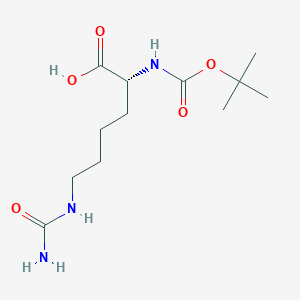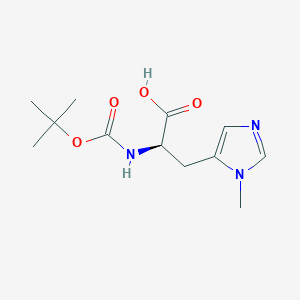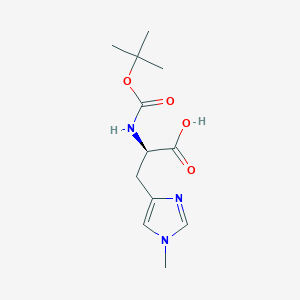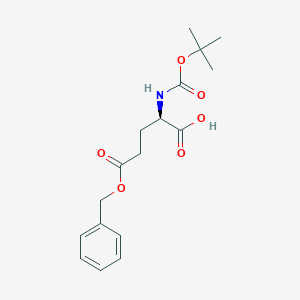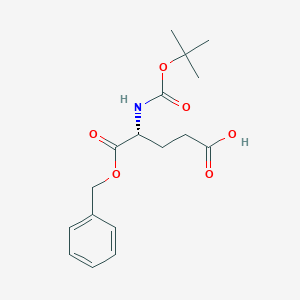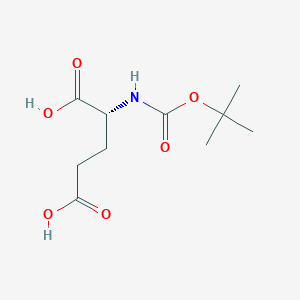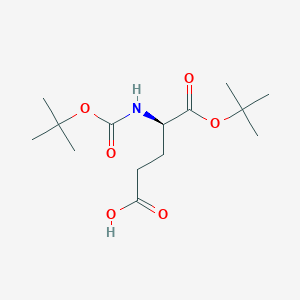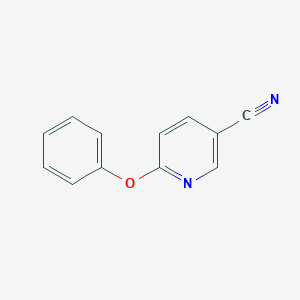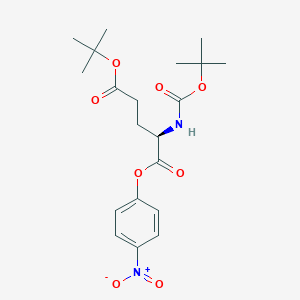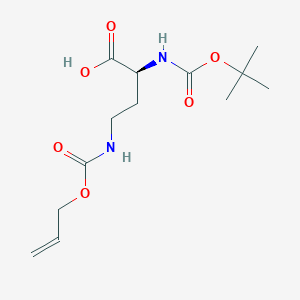
Boc-Dab(Aloc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Dab(Aloc)-OH is a chemical compound with the molecular formula C13H22N2O6 . It is used as a starting material for the synthesis of various compounds with potential pharmacological activities .
Synthesis Analysis
Boc-Dab(Aloc)-OH is synthesized through a process involving the selective cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride . This process is applied to the selective protection-deprotection of amino acid derivatives and in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-Dab(Aloc)-OH consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact mass of the molecule is 302.14778643 g/mol .
Chemical Reactions Analysis
Boc-Dab(Aloc)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of N-alpha-t-Butyloxycarbonyl-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid dicyclohexylamine .
Physical And Chemical Properties Analysis
Boc-Dab(Aloc)-OH has a molecular weight of 302.32 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 10 .
Aplicaciones Científicas De Investigación
Synthesis of Orthogonally Protected Amino Acids
Boc-Dab(Aloc)-OH is instrumental in the synthesis of orthogonally protected amino acids, such as α-2,3-diaminopropionic acid and 2,4-diaminobutanoic acid, starting from Fmoc-Asp/Glu. This process involves the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, conversion to acyl azides, Curtius rearrangement, and hydrolysis, showcasing its role in preparing complex amino acid derivatives for peptide synthesis (Rao, Tantry, & Babu, 2006).
Facilitating Peptide Synthesis
In peptide synthesis, Boc-Dab(Aloc)-OH has been utilized to achieve high yields in the synthesis of Nα-protected-L-α,γ-diaminobutyric acids. The Hofmann rearrangement of Nα-Boc-L-Gln-OH mediated by a polymer-supported hypervalent iodine reagent in water is a notable example, highlighting its efficiency in generating key peptide components with enhanced solubility and bioavailability for medical and biochemical applications (Yamada, Urakawa, Oku, & Katakai, 2004).
Application in Cancer Research
One interesting application of Boc-Dab(Aloc)-OH derivatives is in the development of new esters of betulin for the treatment of epidermoid squamous carcinoma. These derivatives demonstrate specific anticancer roles and enhanced solubility, facilitating transport through the cell membrane and showing significant cytotoxicity in cancer cell lines. This highlights the potential of Boc-Dab(Aloc)-OH in the synthesis of novel therapeutic agents (Drąg-Zalesińska et al., 2015).
Development of New Materials
Beyond biomedical applications, derivatives of Boc-Dab(Aloc)-OH have been explored in materials science. For example, the synthesis of synthetic aluminoborate frameworks incorporating multicomponent cadmium-amine complexes showcases the compound's role in tailoring materials with specific physical properties, such as photoluminescence and structural configurations for potential use in catalysis, adsorption, and as sensors (Cheng et al., 2022).
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHHMBPTDNIRIB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427330 |
Source


|
| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dab(Aloc)-OH | |
CAS RN |
171820-73-8 |
Source


|
| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

